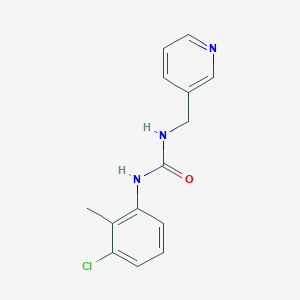![molecular formula C22H14ClN3O2S B5364630 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile](/img/structure/B5364630.png)
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile is not fully understood. However, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the phosphorylation of Akt, a protein kinase that plays a role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and inhibit the production of inflammatory cytokines. Additionally, it has been shown to have low toxicity in normal cells.
実験室実験の利点と制限
One advantage of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile for lab experiments is its high yield synthesis method. Additionally, it has been shown to have low toxicity in normal cells, making it a potential therapeutic agent with minimal side effects. One limitation is that its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
For research on 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile include further investigation of its mechanism of action, as well as its potential as a therapeutic agent in various diseases. Additionally, research could focus on developing more efficient synthesis methods and improving its bioavailability.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile involves the reaction of 2-aminobenzimidazole with 4-chlorobenzene-1-sulfonyl chloride, followed by the reaction with 4-cyano-3-(4-(trifluoromethyl)phenyl)but-2-enoic acid. This reaction produces a yellow solid with a high yield.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to have anti-tumor activity in vitro and in vivo, and to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(4-chlorophenyl)sulfonylphenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S/c23-17-7-11-19(12-8-17)29(27,28)18-9-5-15(6-10-18)13-16(14-24)22-25-20-3-1-2-4-21(20)26-22/h1-13H,(H,25,26)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQUSJCSQGUHD-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5364551.png)
![4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)
![2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
![N-cyclopropyl-1'-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364574.png)

![(4S)-4-{4-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5364586.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364601.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364612.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-ethylphenyl)acetamide](/img/structure/B5364638.png)
![4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5364639.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5364645.png)

![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5364662.png)
![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5364666.png)